molecular formula C22H19N3OS B3231465 3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1322267-19-5

3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B3231465
CAS No.: 1322267-19-5
M. Wt: 373.5 g/mol
InChI Key: YFPOMNIQALPEBU-DHZHZOJOSA-N
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Description

Indole derivatives, such as pyrido[2,3-b]indol-4-ones and 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles , have been studied for their potential anti-tumor activity. They are often synthesized by introducing an alkyl or aralkyl and a sulfonyl group .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, a series of 5H-thiazolo[2′,3′:2,3]imidazo[4,5-b]indole derivatives were prepared in four steps, with the key step being two-fold Cu-catalysed C–N coupling reactions .


Molecular Structure Analysis

The stability of these compounds can be explained by the interactions between all three of the p orbitals from the three carbons, resulting in a stable cation .


Chemical Reactions Analysis

Intramolecular Diels–Alder reactions involving the indole-2,3-quinodimethane diene with subsequent extrusion of carbon dioxide have been observed in the synthesis of similar compounds .

Future Directions

The development of novel indole-based electron donors for designing green thermally activated delayed fluorescence (TADF) emitters suggests potential future directions in this field .

Properties

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-2-14-25-21(26)20-19(17-12-6-7-13-18(17)23-20)24-22(25)27-15-8-11-16-9-4-3-5-10-16/h2-13,23H,1,14-15H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPOMNIQALPEBU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Reactant of Route 2
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3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Reactant of Route 3
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3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Reactant of Route 4
3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Reactant of Route 5
3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Reactant of Route 6
Reactant of Route 6
3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

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